Cas no 620154-08-7 (N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/620154-08-7x500.png)
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
- 2-Furancarboxamide, N-[2-(3-chloro-4-methoxybenzoyl)-3-benzofuranyl]-
- SR-01000918215
- Z57904564
- 620154-08-7
- F3226-2128
- SR-01000918215-1
- VU0605662-1
- N-(2-(3-chloro-4-methoxybenzoyl)benzofuran-3-yl)furan-2-carboxamide
- AKOS002222624
-
- インチ: 1S/C21H14ClNO5/c1-26-16-9-8-12(11-14(16)22)19(24)20-18(13-5-2-3-6-15(13)28-20)23-21(25)17-7-4-10-27-17/h2-11H,1H3,(H,23,25)
- InChIKey: BKZHDPSGXZAMJO-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(NC1C2=CC=CC=C2OC=1C(=O)C1=CC=C(OC)C(Cl)=C1)=O
計算された属性
- せいみつぶんしりょう: 395.0560502g/mol
- どういたいしつりょう: 395.0560502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 587
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 81.7Ų
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3226-2128-5μmol |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
A2B Chem LLC | BA77294-5mg |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F3226-2128-10μmol |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3226-2128-2μmol |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3226-2128-10mg |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3226-2128-1mg |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3226-2128-3mg |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3226-2128-4mg |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3226-2128-5mg |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
A2B Chem LLC | BA77294-10mg |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
620154-08-7 | 10mg |
$291.00 | 2024-04-19 |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamideに関する追加情報
Professional Introduction to N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS No. 620154-08-7)
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a sophisticated organic compound with a rich chemical structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 620154-08-7, represents a fusion of aromatic and heterocyclic chemistry, making it a promising candidate for various biochemical applications. The presence of both chloro and methoxy substituents on the benzene ring, coupled with the benzofuran core, endows this molecule with unique electronic and steric properties that are highly relevant to drug design and development.
The structural motif of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is particularly intriguing due to its potential to interact with biological targets in multiple ways. The benzofuran scaffold is a well-documented pharmacophore in medicinal chemistry, often associated with bioactivities such as anti-inflammatory, antimicrobial, and anticancer properties. The chloro and methoxy groups further modulate the compound's reactivity and binding affinity, making it a versatile building block for synthesizing more complex derivatives.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from natural product-inspired scaffolds. The benzofuran core of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide aligns well with this trend, as it mimics several bioactive natural products known for their pharmacological efficacy. For instance, studies have shown that benzofuran derivatives can exhibit significant activity against various enzymes and receptors involved in metabolic disorders and cancer progression.
The compound's potential in drug discovery is further highlighted by its ability to undergo selective modifications at multiple positions. The carboxamide functionality at the furan ring provides a handle for further derivatization, allowing chemists to explore different pharmacological profiles by introducing various substituents. This flexibility is crucial in the iterative process of drug development, where optimizing potency, selectivity, and pharmacokinetic properties is paramount.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery of novel bioactive compounds. N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide has been subjected to virtual screening campaigns to identify its potential binding affinity to target proteins. Preliminary results suggest that this compound may interact with enzymes involved in signal transduction pathways relevant to neurodegenerative diseases, offering a promising avenue for further investigation.
The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide involves a multi-step process that showcases the expertise of modern organic synthesis techniques. Key steps include the formation of the benzofuran core through cyclization reactions, followed by functional group transformations such as chlorination and methylation. The introduction of the carboxamide group at the furan ring is achieved through nucleophilic acyl substitution reactions, which require precise control over reaction conditions to ensure high yield and purity.
In conclusion, N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS No. 620154-08-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery and therapeutic intervention.
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